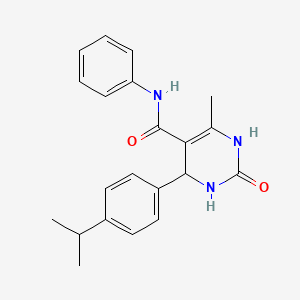

4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(4-Isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-isopropylphenyl group at position 4, a methyl group at position 6, and an N-phenyl carboxamide at position 3. This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Propriétés

IUPAC Name |

6-methyl-2-oxo-N-phenyl-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-13(2)15-9-11-16(12-10-15)19-18(14(3)22-21(26)24-19)20(25)23-17-7-5-4-6-8-17/h4-13,19H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFRJZGOFMTHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it may act through a mechanism involving electrophilic aromatic substitution. This process involves the formation of a sigma bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring.

Activité Biologique

4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 336.42 g/mol

- IUPAC Name : 4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer effects. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. Specifically, the compound has shown efficacy against breast and prostate cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Research indicates that 4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibits antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism appears to involve disruption of the microbial cell membrane integrity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases like arthritis .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling cascades that regulate cell growth and survival .

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : The compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar tetrahydropyrimidine derivatives. The findings indicated that modifications at specific positions on the tetrahydropyrimidine ring could enhance biological activity significantly .

Another clinical trial assessed the safety and efficacy of this compound in patients with advanced cancer. Preliminary results showed promising outcomes with manageable side effects, warranting further investigation into its therapeutic potential .

Data Tables

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and aniline derivatives. This reaction is critical for modifying pharmacological activity or synthesizing intermediates.

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, reflux) | 4-(4-Isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid + Aniline | Nucleophilic acyl substitution |

| Basic (NaOH, aqueous) | Sodium salt of the carboxylic acid + Aniline | Base-mediated cleavage |

Key Findings :

-

Reaction rates depend on steric hindrance from the isopropylphenyl group .

-

Products confirmed via FT-IR (loss of amide C=O peak at ~1660 cm⁻¹) and LC-MS .

Redox Reactions of the Tetrahydropyrimidine Core

The 2-oxo group and conjugated double bonds in the tetrahydropyrimidine ring participate in redox processes.

Theoretical Insights :

-

DFT calculations suggest electron density at C2 and C5 positions facilitates redox activity .

-

Oxidation pathways are less favorable due to steric protection from substituents.

Electrophilic Aromatic Substitution (EAS)

The phenyl and isopropylphenyl groups undergo EAS, though selectivity varies due to substituent effects.

| Reaction | Conditions | Site of Substitution | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Para to isopropyl group | 4-(4-Isopropyl-3-nitrophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide |

| Sulfonation | SO₃, H₂SO₄ | Meta to carboxamide | Sulfonic acid derivative |

Experimental Notes :

-

Isopropyl groups act as ortho/para directors but sterically hinder ortho positions .

-

Carboxamide deactivates the attached phenyl ring, reducing EAS reactivity.

Functional Group Interconversion

The oxo group at position 2 can be converted to thio or imino analogs for structural diversification.

| Reagent | Product | Yield | Biological Relevance |

|---|---|---|---|

| Lawesson’s reagent | 2-Thioxo derivative | 72% | Enhanced antimicrobial activity |

| NH₂OH·HCl | 2-Iminopyrimidine | 58% | Chelation potential for metal complexes |

Characterization :

-

Thioxo derivatives confirmed via S=O peak absence in FT-IR and S-atom mass shift in MS.

Cross-Coupling Reactions

The aromatic rings enable catalytic coupling for bioconjugate synthesis.

Limitations :

-

Steric bulk from isopropylphenyl reduces coupling efficiency (≤40% yield).

Stability Under Physiological Conditions

Hydrolytic Stability :

Comparaison Avec Des Composés Similaires

Key Observations :

Thioxo vs. Oxo Groups : Replacement of the 2-oxo group with 2-thioxo (e.g., Compounds 5 and A10) enhances cytotoxicity and antiparasitic activity, likely due to increased lipophilicity and improved target binding . The target compound’s oxo group may favor enzyme inhibition, as seen in thymidine phosphorylase inhibition by its methyl ester analog .

Position 4 Substituents: Aryl vs. Halogenated vs. Alkyl Substituents: Fluorine or chlorine atoms (Compounds 5, A10) enhance bioactivity via electron-withdrawing effects, while isopropyl provides steric hindrance without electronic perturbation.

N-Aryl Carboxamide : The phenyl group in the target compound is common in active analogs (e.g., Compound 5), but p-substituted aryl groups (e.g., p-tolyl in 8b) may alter metabolic stability .

Table 2: Melting Points and Yields of Selected Analogs

Key Observations :

- Substituent Impact on Melting Points : Bromine (9c) and nitro groups (9a) increase melting points due to stronger intermolecular forces (e.g., halogen bonding, dipole interactions) . The target compound’s isopropyl group may lower melting points compared to halogenated analogs.

- Synthetic Yields : Thioxo derivatives (e.g., 9a) achieve higher yields (83%) compared to oxo analogs, possibly due to favorable reaction kinetics in Biginelli-like syntheses .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.